Benzo[b]thiophene-6-carbaldehyde
Overview
Description
Benzo[b]thiophene-6-carbaldehyde is an aromatic organic compound with a molecular formula of C9H6OS . It is a derivative of benzothiophene, which is a compound that contains a benzene and thiophene ring . The CAS Number of Benzo[b]thiophene-6-carbaldehyde is 6386-80-7 .
Synthesis Analysis
Benzo[b]thiophene-6-carbaldehyde can be synthesized from 3-methyl-benzo[b]thiophene . Another method involves a one-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .Molecular Structure Analysis
The linear formula of Benzo[b]thiophene-6-carbaldehyde is C9H6OS . The molecules show weak intermolecular C–H···O interactions utilizing the keto group in addition to hydrogen bonding .Chemical Reactions Analysis
Benzo[b]thiophene-6-carbaldehyde undergoes various chemical reactions. For instance, it can undergo phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes . It can also participate in the synthesis of diverse multisubstituted benzothiophene derivatives .Physical And Chemical Properties Analysis
Benzo[b]thiophene-6-carbaldehyde has a molecular weight of 162.21 . It is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . It can exist in a liquid, solid, or semi-solid physical form .Scientific Research Applications
Synthetic Medicinal Chemistry : Benzo[b]thiophene derivatives demonstrate a wide range of pharmacological properties. They are utilized as key molecules in synthesizing compounds with antimicrobial, anticancer, antioxidant, anti-HIV, and anti-inflammatory activities. For instance, Benzo[b]thiophene acylhydrazones have been evaluated for their antimicrobial properties against multidrug-resistant Staphylococcus aureus (Barbier et al., 2022). Moreover, compounds like 6-amino-4-(benzo[b]thiophen-2-yl)-2-thioxo-1, 2-dihydropyridine-3,5-dicarbonitrile, derived from benzo[b]thiophene carbaldehyde, have shown potential for developing various heterocyclic compounds with potential biological applications (Abdel-fattah & Attaby, 2012).
Material Science and Organic Semiconductors : Benzo[b]thiophenes are employed in the development of organic photoelectric materials and organic semiconductors. Their unique structural and electronic properties make them suitable for applications in electronic devices (Duc, 2020).
Heterocyclic Synthesis : These compounds are integral in the synthesis of various heterocyclic structures. They serve as precursors or intermediates in the construction of complex molecules used in pharmaceuticals and other fields (Scrowston, 1970). For instance, benzo[b]thiophene-3-carbaldehyde has been used as a reagent in fluorescence determination of amino acids, showcasing its versatility in chemical synthesis (El‐Borai & Rizk, 2009).
Safety And Hazards
Future Directions
Benzo[b]thiophene-6-carbaldehyde and its derivatives have a broad range of applications in medicinal chemistry such as antimicrobial, anticancer, antioxidant, anti-HIV, and anti-inflammatory activities . They also play a vital role in material science as corrosion inhibitors and in the advancement of organic semiconductors . Therefore, the future directions of Benzo[b]thiophene-6-carbaldehyde could involve further exploration of its potential uses in these areas.
properties
IUPAC Name |
1-benzothiophene-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6OS/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPOWIYNQUFRTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60213295 | |
Record name | Benzo(b)thiophene-6-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60213295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[b]thiophene-6-carbaldehyde | |
CAS RN |
6386-80-7 | |
Record name | Benzo(b)thiophene-6-carboxaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006386807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(b)thiophene-6-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60213295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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